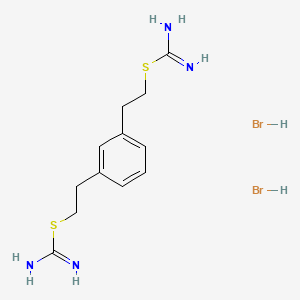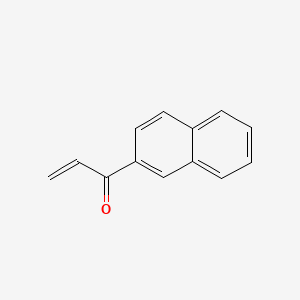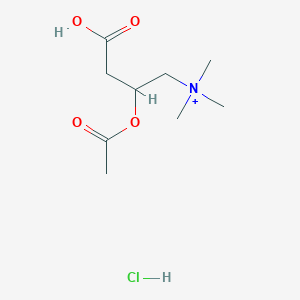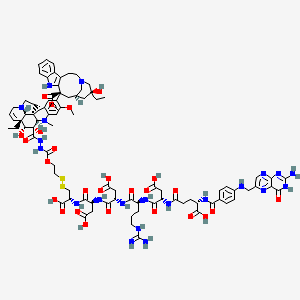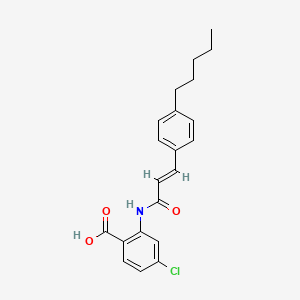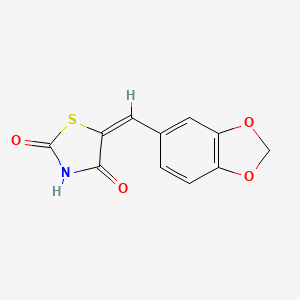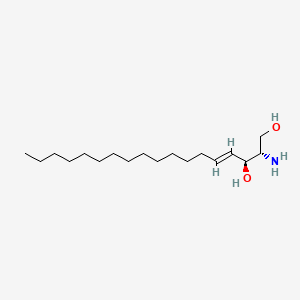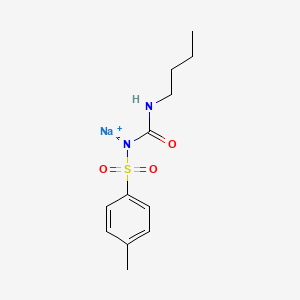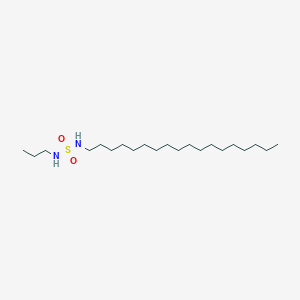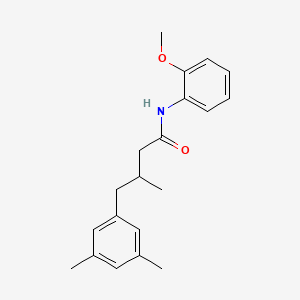
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide, also known as DM-235, is a synthetic compound that belongs to the family of benzamide derivatives. DM-235 has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Molecular Structures and Hydrogen Bonding
- A study by Burgess et al. (1998) explored the molecular structures of compounds including one similar to the target chemical, focusing on the hydrogen-bonded dimeric pairs formed by these molecules. This research contributes to understanding the molecular interactions and structural features of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Reactions in Aprotic Solvents
- Jackman, Petrei, and Smith (1991) examined the rates of exchange involving the dimethylphenolate ion in various aprotic solvents. This study is relevant for understanding the reactivity and behavior of similar compounds in different solvent environments (Jackman, Petrei, & Smith, 1991).
Tautomerism in NH-pyrazoles
- The research by Cornago et al. (2009) on the structures of NH-pyrazoles, including compounds with methoxyphenyl groups, provides insights into the tautomerism in solution and the solid state. This is valuable for understanding the dynamic behavior of similar compounds (Cornago et al., 2009).
SAR of NPBWR1 Antagonists
- Guerrero et al. (2013) conducted a study on the structure-activity relationships (SAR) of NPBWR1 antagonists, which included analysis of compounds with dimethylphenyl and methoxyphenyl regions. This research is pertinent to drug discovery and medicinal chemistry involving similar compounds (Guerrero et al., 2013).
Magnetic Properties of Copper(II) Complexes
- Filkale and Gangwar (2020) investigated the synthesis, crystal structure, and magnetic properties of new trinuclear Copper(II) complexes, involving methoxyphenyl-iminomethyl compounds. This study contributes to the field of coordination chemistry and magnetic materials research (Filkale & Gangwar, 2020).
Capsaicinoid Crystal Structure
- Park et al. (1995) determined the crystal structure of a capsaicinoid compound similar to the target chemical, providing insights into the molecular conformation and intermolecular interactions in the crystalline state (Park, Park, Lee, & Kim, 1995).
Spectroscopic and Electrochemical Properties
- Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of diaryl quinone methides, including compounds with dimethylphenyl groups. Their work sheds light on the solvatochromic and acid-base properties of these molecules (Sarma, Kataky, & Baruah, 2007).
特性
CAS番号 |
300587-89-7 |
|---|---|
製品名 |
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide |
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C20H25NO2/c1-14-9-15(2)11-17(10-14)12-16(3)13-20(22)21-18-7-5-6-8-19(18)23-4/h5-11,16H,12-13H2,1-4H3,(H,21,22) |
InChIキー |
XJYBAKSVSQKCNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C |
正規SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C |
純度 |
95% |
同義語 |
UCB-1244283; 4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide; N-(2-Methoxyphenyl)-β,3,5-trimethyl-benzenebutanamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



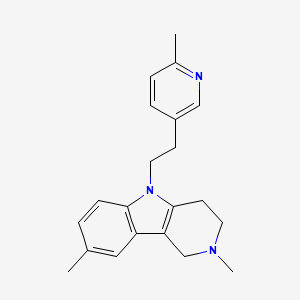
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
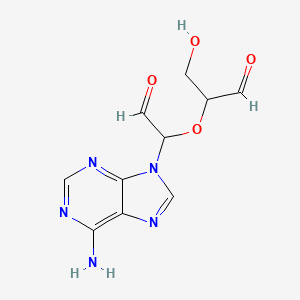
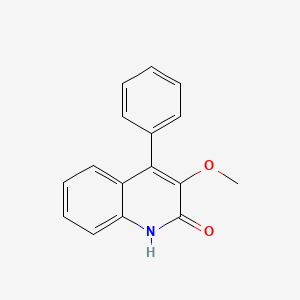
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
